benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
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Overview
Description
Benzyl carbamate is an organic compound with the formula C8H9NO2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . The compound is a solid at 20°C .
Synthesis Analysis
Carbamates, including benzyl carbamate, can be synthesized through various methods. One approach involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method uses Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates . N-Substituted carbamoyl chlorides can also be formed in situ and subsequently reacted with substituted phenols .Molecular Structure Analysis
The molecular formula of benzyl carbamate is C8H9NO2, and its molecular weight is 151.17 . The structure of benzyl carbamate can be viewed using a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Carbamates, such as benzyl carbamate, can undergo various chemical reactions. For instance, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate can generate the corresponding carbamates . Indium triflate can catalyze a synthesis of primary carbamates from alcohols and urea .Physical and Chemical Properties Analysis
Benzyl carbamate is a solid at 20°C . Its melting point is between 87.0 and 89.0°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Processes and Derivatives : Szakonyi et al. (2002) explored the synthesis of derivatives such as 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid, which are structurally related to the compound . They focused on cyclopropanation processes and the creation of new heterocyclic systems (Szakonyi et al., 2002).
- Catalyzed Tandem Reactions : Enomoto et al. (2009) reported on gold(I)-catalyzed intramolecular hydroamination, a process potentially relevant for the synthesis of similar compounds. This study highlights the development of tetracyclic heterocycles like nitidine (Enomoto et al., 2009).
- Dicyanomethylene Compounds as Reagents : Döpp et al. (2002) investigated reactions involving N-aryl-2,3-dihydro-1H-benz[d,e]isoquinolines, which are chemically related to the compound , demonstrating the utility of dicyanomethylene compounds in synthesis (Döpp et al., 2002).
Potential Biological and Medicinal Applications
- Antimycobacterial Evaluation : A study by Senthilkumar et al. (2008) examined 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids for antimycobacterial activities. This research is relevant due to the structural similarities with the compound , suggesting potential antimycobacterial applications (Senthilkumar et al., 2008).
- Antileukemic Activity : Anderson et al. (1988) synthesized and tested bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, including structures similar to benzyl carbamate derivatives, for antileukemic activity (Anderson et al., 1988).
- Synthesis and Characterization of Derivatives : Marinov et al. (2019) worked on 1,8-Naphthalimide derivatives, including the synthesis of carbamate indole derivatives. Their research focused on the cytotoxic activity of these compounds, indicating potential therapeutic applications (Marinov et al., 2019).
Mechanism of Action
Target of Action
Benzyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a carbamate compound . Carbamates are known to be useful protecting groups for amines . They are essential for the synthesis of peptides . Therefore, the primary targets of this compound are likely to be amines in biochemical systems.
Mode of Action
The interaction of Benzyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate with its targets involves the formation of carbamate linkages . This compound can be viewed as the ester of carbamic acid and benzyl alcohol . The nitrogen of a carbamate is relatively non-nucleophilic, which allows other functional groups to undergo selective reactions with electrophiles, leaving the carbamate intact .
Biochemical Pathways
The biochemical pathways affected by Benzyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate are likely to be those involving the synthesis of peptides . Carbamates are essential for the synthesis of peptides . Therefore, this compound may influence the metabolic pathways related to peptide synthesis.
Pharmacokinetics
Carbamates in general can be installed and removed under relatively mild conditions . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of Benzyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate’s action are likely to be related to its role as a protecting group for amines . By forming carbamate linkages, it can protect amines from unwanted reactions during peptide synthesis .
Safety and Hazards
Properties
IUPAC Name |
benzyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-20(16-8-9-16)23-12-4-7-17-13-18(10-11-19(17)23)22-21(25)26-14-15-5-2-1-3-6-15/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJZHHTZTKFIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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